molecular formula C9H10BrNO2S B1373264 1-((3-Bromophenyl)sulfonyl)azetidine CAS No. 1133116-29-6

1-((3-Bromophenyl)sulfonyl)azetidine

Cat. No.: B1373264
CAS No.: 1133116-29-6
M. Wt: 276.15 g/mol
InChI Key: WHXRPYCUEZEQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromophenyl)sulfonyl)azetidine is a chemical compound with the molecular formula C9H10BrNO2S It is characterized by the presence of a bromophenyl group attached to a sulfonyl azetidine ring

Preparation Methods

The synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzenesulfonyl chloride and azetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-((3-Bromophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-((3-Bromophenyl)sulfonyl)azetidine can be compared with other similar compounds, such as:

    1-((4-Bromophenyl)sulfonyl)azetidine: Similar structure but with the bromine atom in the para position.

    1-((3-Chlorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of bromine.

    1-((3-Bromophenyl)sulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of azetidine.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRPYCUEZEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674853
Record name 1-(3-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-29-6
Record name 1-[(3-Bromophenyl)sulfonyl]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromophenyl)sulfonyl)azetidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3-Bromophenyl)sulfonyl)azetidine
Reactant of Route 3
Reactant of Route 3
1-((3-Bromophenyl)sulfonyl)azetidine
Reactant of Route 4
Reactant of Route 4
1-((3-Bromophenyl)sulfonyl)azetidine
Reactant of Route 5
Reactant of Route 5
1-((3-Bromophenyl)sulfonyl)azetidine
Reactant of Route 6
Reactant of Route 6
1-((3-Bromophenyl)sulfonyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.